1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-2-methylphenyl group and a hydrazinyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves several steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a suitable solvent such as pyridine . The hydrazinyl group is then introduced through a hydrazination reaction, typically using hydrazine hydrate under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions include various substituted pyrazolopyrimidines with different functional groups .
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit protein kinases, which are essential for cell growth and proliferation . The hydrazinyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different nitrogen positions, resulting in distinct reactivity and applications.
Quinazoline derivatives: These compounds are structurally related but have a different ring fusion pattern, leading to unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11ClN6 |
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Molecular Weight |
274.71 g/mol |
IUPAC Name |
[1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11ClN6/c1-7-9(13)3-2-4-10(7)19-12-8(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18) |
InChI Key |
MLAXZBXLWDQPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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